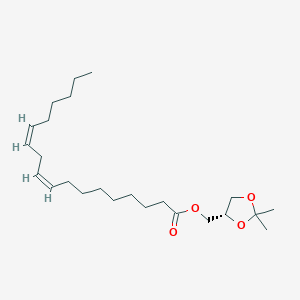
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a synthetic compound derived from glycerol and linoleic acid It is characterized by the presence of an isopropylidene group at the 2,3-positions of the glycerol backbone, which provides stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of glycerol with linoleic acid, followed by the protection of the 2,3-hydroxyl groups with an isopropylidene group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The protection step may involve the use of acetone and an acid catalyst to form the isopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying lipid-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. Its antioxidant properties may also play a role in protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
1-Linoleoyl-2,3-isopropylidene-glycerol: Lacks the (S)-configuration, which may affect its biological activity.
1-Linoleoyl-2,3-diacetyl-glycerol: Contains acetyl groups instead of isopropylidene groups, leading to different chemical properties.
1-Linoleoyl-2,3-dimethyl-glycerol: Contains methyl groups, which may influence its reactivity and stability.
Uniqueness
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides stability and distinct chemical properties. These features make it a valuable compound for research and industrial applications.
属性
分子式 |
C24H42O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1 |
InChI 键 |
OGLQRMONVRWDKV-ACHLGWJNSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















